Enhanced Hydrogen Bond Acceptor Capacity vs. Unsubstituted Spiro[3.3]heptane Methanamine
Compared to the direct analog {spiro[3.3]heptan-1-yl}methanamine, the target compound introduces a tert-butoxy group that increases the hydrogen bond acceptor (HBA) count from 1 to 2 [1] [2]. This additional HBA can strengthen ligand–protein interactions, improve water solubility, or enable key hydrogen bond networks in target binding pockets. The molecular weight increases from 125.21 to 197.32 g/mol, reflecting the functionalization [1] [2]. Computed lipophilicity (XLogP3-AA) is predicted as 1.7 for both compounds, though experimental values are expected to diverge due to the steric effect of the tert-butyl group [1] [2].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count and Molecular Weight |
|---|---|
| Target Compound Data | HBA = 2; MW = 197.32 g/mol; Rot bonds = 3 |
| Comparator Or Baseline | {Spiro[3.3]heptan-1-yl}methanamine: HBA = 1; MW = 125.21 g/mol; Rot bonds = 1 |
| Quantified Difference | +1 HBA; MW increase of 72.11 g/mol (57.6% higher) |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs). |
Why This Matters
An additional hydrogen bond acceptor can enable binding to polar protein subpockets that are inaccessible to the unsubstituted analog, directly influencing scaffold selection in fragment-based drug discovery.
- [1] PubChem. [3-(Tert-butoxy)spiro[3.3]heptan-1-yl]methanamine, CID 139026620. Computed Properties. View Source
- [2] PubChem. {Spiro[3.3]heptan-1-yl}methanamine, CID 139026679. Computed Properties. View Source
